1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Overview
Description
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a nitro group attached to a pyridine ring, both of which are connected through a piperazine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:
Nitration of 2-chloropyridine: The starting material, 2-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitropyridine.
Substitution Reaction: The 2-chloro-5-nitropyridine is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 1-(2-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.
Reduction: 1-(2-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy and nitro groups play a crucial role in the binding affinity and selectivity of the compound towards these targets. The piperazine moiety provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its interactions with the target sites.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the nitro group on the pyridine ring.
1-(2-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine: Has a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine: Has an amino group instead of a nitro group.
Uniqueness
1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-15-5-3-2-4-14(15)18-8-10-19(11-9-18)16-7-6-13(12-17-16)20(21)22/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOIQPVWYLFAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320107 | |
Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199346 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
158399-80-5 | |
Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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